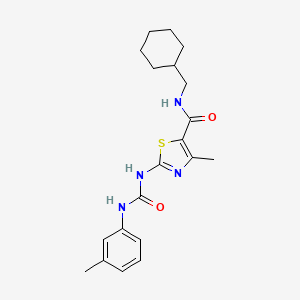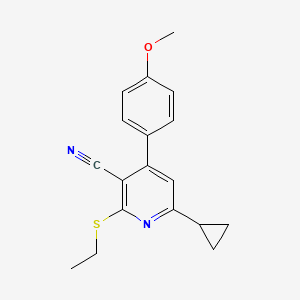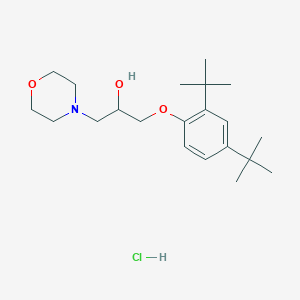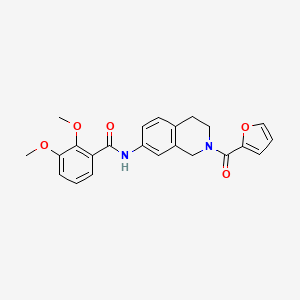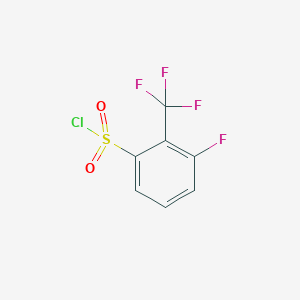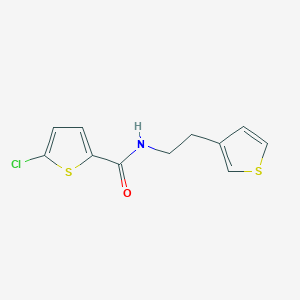![molecular formula C15H11ClFNO4 B2413088 [2-(3-Fluoro-4-metoxifenil)-2-oxoethyl] 6-cloropiridina-3-carboxilato CAS No. 878926-07-9](/img/structure/B2413088.png)
[2-(3-Fluoro-4-metoxifenil)-2-oxoethyl] 6-cloropiridina-3-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Mecanismo De Acción
The mechanism of action of [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves the inhibition of specific enzymes and receptors in the body, which leads to the suppression of various cellular processes. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate has various biochemical and physiological effects on the body. It has been found to reduce inflammation, induce apoptosis (programmed cell death) in cancer cells, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate in lab experiments is its high potency and selectivity towards specific enzymes and receptors. This makes it a valuable tool for studying the role of these targets in various cellular processes. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research of [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo, as well as its potential toxicity and side effects. Furthermore, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and receptors.
Métodos De Síntesis
The synthesis of [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves the reaction of 6-chloronicotinic acid with 3-fluoro-4-methoxybenzaldehyde in the presence of a base, followed by the addition of ethyl acetoacetate and a catalyst. The product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Actividad Antileishmanial
La leishmaniasis, causada por parásitos protozoarios del género Leishmania, es una enfermedad tropical desatendida (ETD) prevalente en las regiones tropicales y subtropicales. La enfermedad se manifiesta en diversas formas, incluyendo leishmaniasis cutánea, mucocutánea y visceral. La estructura de la chalcona halogenada del compuesto lo convierte en un candidato adecuado para estudios de actividad antileishmanial .
Potencial Quimioterapéutico
Las chalconas, una clase de productos naturales, muestran promesa como agentes quimioterapéuticos. Los investigadores han sintetizado este nuevo compuesto a través de la condensación de Claisen-Schmidt. Su potencial radica en abordar los efectos debilitantes de la leishmaniasis, que afecta a más de un millón de personas anualmente .
Imagenología del Receptor Metabótropo de Glutamato
El receptor metabótropo de glutamato 2 (mGluR2) juega un papel crucial en los trastornos neuropsiquiátricos. La imagenología in vivo utilizando tomografía por emisión de positrones (PET) podría revelar información sobre la función de mGluR2. Si bien no se ha estudiado directamente, los grupos fenilo fluorados y metoxilados del compuesto lo hacen relevante para tales investigaciones .
Antagonismo del Receptor GnRH
La estructura del compuesto se asemeja a la sal sódica del ácido R-(+)-4-{2-[5-(2-fluoro-3-metoxifenil)-3-(2-fluoro-6-[trifluorometil]bencil)-4-metil-2,6-dioxo-3,6-dihidro-2H-pirimidin-1-il]-1-feniletilamino}butírico (elagolix). El elagolix es un antagonista potente y selectivo del receptor de la hormona liberadora de gonadotropina humana (hGnRH-R) .
Propiedades
IUPAC Name |
[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO4/c1-21-13-4-2-9(6-11(13)17)12(19)8-22-15(20)10-3-5-14(16)18-7-10/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXKYAFJHIGRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)
![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)
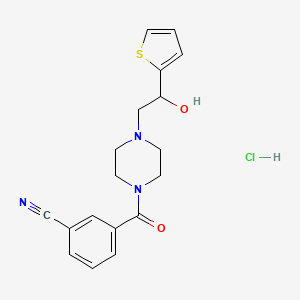

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)

